REACTION_CXSMILES
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[Cl-].[Cl-].[Cl-].[Al+3].[CH3:5][N:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]#[N:12].[CH3:13][O:14]CCl>[N+](C)([O-])=O.ClCCl.ClCCl>[C:11]([C:7]1[N:6]([CH3:5])[CH:10]=[C:9]([CH:13]=[O:14])[CH:8]=1)#[N:12] |f:0.1.2.3,6.7|
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Name
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|
Quantity
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24.24 g
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Type
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reactant
|
Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
nitromethane dichloromethane
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Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
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[N+](=O)([O-])C.ClCCl
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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CN1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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COCCl
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
After stirring for 4 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was subsequently added dropwise
|
Type
|
ADDITION
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Details
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the batch was poured onto ice (200 g)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with diethyl ether
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Type
|
WASH
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Details
|
The combined organic phases were washed until neutral with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was employed in the reactions below without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC(=CN1C)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |